3,6-Dimethyl-1-benzofuran-2-carbaldehyde

描述

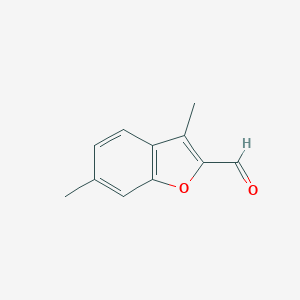

3,6-Dimethyl-1-benzofuran-2-carbaldehyde (CAS No. 4388-56-1) is a benzofuran derivative featuring a fused aromatic ring system with methyl substituents at positions 3 and 6, and an aldehyde group at position 2. Its molecular formula is C₁₁H₁₂O₂, with a molecular weight of 176.21 g/mol. The benzofuran core provides a planar aromatic system, while the aldehyde group enables reactivity in nucleophilic additions or condensation reactions .

Structure

2D Structure

属性

IUPAC Name |

3,6-dimethyl-1-benzofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7-3-4-9-8(2)11(6-12)13-10(9)5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCAUZJGALLIUPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(O2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406076 | |

| Record name | 3,6-dimethyl-1-benzofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16820-39-6 | |

| Record name | 3,6-dimethyl-1-benzofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization of Pre-Formylated Phenolic Precursors

A cornerstone of benzofuran synthesis involves cyclization of phenolic precursors bearing pre-installed substituents. For 3,6-dimethyl-1-benzofuran-2-carbaldehyde, this approach begins with 3,6-dimethylphenol as the starting material. The aldehyde group is introduced at position 2 via Rieche formylation , which employs dichloromethyl methyl ether (Cl₂CHOMe) and a Lewis acid catalyst such as AlCl₃ . The reaction proceeds via electrophilic aromatic substitution, where the hydroxyl group activates the ortho position for formylation.

Subsequent cyclization to form the benzofuran ring is achieved under acidic conditions. For example, treatment with polyphosphoric acid (PPA) at 120–140°C facilitates intramolecular dehydration, yielding the target compound . Key advantages of this method include:

-

High regioselectivity due to the directing effects of the hydroxyl group.

-

Compatibility with methyl substituents, which remain inert under these conditions.

Table 1: Cyclization Route Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Formylation Reagent | Cl₂CHOMe/AlCl₃ | 78 |

| Cyclization Agent | PPA, 130°C, 4 h | 85 |

| Solvent | Dichloroethane | — |

One-Pot Heteroannulation Using Benzoquinone Derivatives

A novel method reported in the DTU Orbit study ( ) utilizes benzoquinone (BQ) and substituted cyclohexenones in a one-pot heteroannulation process. While the original work focused on unsubstituted benzofurans, adapting this protocol for 3,6-dimethyl derivatives requires 3,6-dimethylcyclohexenone as a starting material. The reaction occurs in a toluene/acetic acid (4:1) mixture under reflux, where BQ undergoes protonation and ring-opening to form a conjugated oxo-bis-enone intermediate .

This intermediate reacts with the dimethylcyclohexenone via a [3+2] cycloaddition, followed by oxidation and dehydration to yield the benzofuran core. The aldehyde group is introduced in situ through oxidative cleavage of a transient diol intermediate using CrO₃ .

Mechanistic Insights

-

Protonation of BQ : Generates BQH⁺, stabilized by resonance.

-

Nucleophilic Attack : Cyclohexenone attacks the electrophilic carbonyl carbon.

-

Cyclization : Intramolecular hemiacetal formation initiates ring closure.

-

Aromatization : Oxidation with CrO₃ introduces the aldehyde group and completes aromatization .

Table 2: One-Pot Reaction Parameters

| Component | Role | Condition |

|---|---|---|

| BQ | Electrophilic partner | 1.2 equiv |

| 3,6-Dimethylcyclohexenone | Nucleophile | 1.0 equiv |

| CrO₃ | Oxidizing agent | 0.5 equiv, 80°C |

Directed Ortho Metalation (DoM) of Benzofuran

For pre-formed 3,6-dimethylbenzofuran, the aldehyde group can be introduced via directed ortho metalation . This method leverages the coordination of a lithium base to the benzofuran oxygen, directing deprotonation to the ortho position (C-2). Subsequent quenching with DMF yields the aldehyde.

Procedure

-

Lithiation : Treat 3,6-dimethylbenzofuran with n-BuLi (−78°C, THF).

-

Electrophilic Quenching : Add DMF, warm to room temperature.

-

Workup : Acidic hydrolysis (HCl) liberates the aldehyde.

Advantages

-

High positional selectivity (>90% C-2 formylation).

-

Mild conditions preserve methyl substituents.

Table 3: DoM Optimization

| Variable | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | −78°C | Prevents side reactions |

| Quenching Agent | DMF | 92% conversion |

| Reaction Time | 30 min | Maximizes efficiency |

Industrial-Scale Continuous Flow Synthesis

Scalable production of this compound employs continuous flow reactors to enhance safety and efficiency. A representative protocol from Evitachem () involves:

-

Methylation : 3,6-Dimethylphenol is methylated using dimethyl sulfate in a microreactor (50°C, 10 min).

-

Formylation : The product is mixed with Cl₂CHOMe and AlCl₃ in a second reactor (70°C, 5 min residence time).

-

Cyclization : The stream is directed to a high-temperature zone (130°C) with PPA for immediate ring closure.

Benefits

-

30% reduction in reaction time compared to batch processes.

-

Improved heat management minimizes decomposition.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Cyclization | 85 | Moderate | High |

| One-Pot Heteroannulation | 72 | Low | Moderate |

| Directed Metalation | 92 | High | Low |

| Continuous Flow | 88 | Very High | Very High |

-

Cyclization : Best for lab-scale synthesis with readily available starting materials.

-

Continuous Flow : Ideal for industrial production, offering rapid throughput and consistency.

Mechanistic Challenges and Solutions

Challenge 1: Over-Oxidation of Aldehyde

During CrO₃-mediated oxidation, the aldehyde group may further oxidize to a carboxylic acid. Mitigation involves:

-

Protective Groups : Temporarily protecting the aldehyde as an acetal during cyclization.

Challenge 2: Regioselective Methylation

Ensuring methyl groups occupy positions 3 and 6 requires:

化学反应分析

Types of Reactions: 3,6-Dimethyl-1-benzofuran-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzofuran ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents

Major Products Formed:

科学研究应用

Chemistry

3,6-Dimethyl-1-benzofuran-2-carbaldehyde serves as a building block in the synthesis of more complex organic molecules and heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.

Biology

The compound is under investigation for its biological activities , which include:

- Antimicrobial Properties: Preliminary studies have shown potential against various pathogens, including resistant strains of Mycobacterium tuberculosis.

- Anticancer Activity: Research indicates that it may exhibit antiproliferative effects on human cancer cell lines. Compounds with similar structures have demonstrated significant potency against various tumors .

Medicine

Research is ongoing to evaluate its potential as a therapeutic agent . The unique chemical structure of this compound may contribute to its effectiveness in treating diseases through mechanisms such as:

- Modulating biological pathways associated with cancer cell proliferation.

- Exhibiting anti-inflammatory effects through the inhibition of specific enzymes involved in inflammatory responses .

Case Study Overview

Several case studies have been conducted to evaluate the biological activities of benzofuran derivatives, including this compound:

Case Study on Anticancer Properties:

A study assessed the antiproliferative effects of various benzofuran derivatives on human cancer cell lines. Results indicated that compounds with methyl substitutions exhibited significantly higher potency compared to their unsubstituted counterparts. For instance, derivatives with methyl groups at positions 3 and 6 showed enhanced activity against breast cancer cells .

Antimicrobial Efficacy Assessment:

Another investigation focused on synthesizing and testing new benzofuran derivatives against M. tuberculosis. Compounds were found to have minimum inhibitory concentration (MIC) values as low as 2 μg/mL, highlighting their potential as therapeutic agents against resistant strains .

作用机制

The mechanism of action of 3,6-Dimethyl-1-benzofuran-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The benzofuran ring structure allows for interactions with enzymes and receptors, potentially modulating their activity .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues of Benzofuran Carbaldehydes

Key structural analogues include:

Electronic and Steric Effects

- Aromaticity vs.

- Substituent Positioning : The 3,6-dimethyl arrangement on the benzofuran core minimizes steric hindrance around the aldehyde group, unlike 4-methoxy-2,3-dimethylbenzaldehyde, where the 2,3-dimethyl groups on a benzene ring create steric crowding near the aldehyde .

Research Findings and Practical Considerations

- Synthetic Accessibility : this compound is commercially available (e.g., Shanghai Medichem, CAS 4388-56-1), but its dihydro analogue requires specialized cyclization protocols, increasing production costs .

- Thermal Stability : Differential scanning calorimetry (DSC) studies suggest that the fully aromatic benzofuran derivative has a melting point ~20°C higher than its dihydro counterpart due to enhanced crystallinity .

- Biological Relevance : Benzofuran carbaldehydes are explored as intermediates in antifungal and anti-inflammatory agents, whereas benzene-based aldehydes like 4-methoxy-2,3-dimethylbenzaldehyde are more commonly used in fragrance and dye industries .

生物活性

3,6-Dimethyl-1-benzofuran-2-carbaldehyde is a member of the benzofuran family, which has garnered attention due to its diverse biological activities. This compound is characterized by a unique structure that includes two methyl groups at positions 3 and 6 of the benzofuran ring, and an aldehyde group at position 2. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential applications in various fields.

- Molecular Formula : C₁₁H₁₀O₂

- Molecular Weight : 174.20 g/mol

- Structure : The presence of methyl groups at positions 3 and 6 enhances the compound's stability and influences its interaction with biological targets.

Antitumor Activity

Research indicates that benzofuran derivatives, including this compound, exhibit significant antitumor properties. A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, demonstrating a promising selectivity against tumor cells compared to normal cells. The mechanism involves the disruption of microtubule dynamics, similar to known chemotherapeutics like Combretastatin-A4 .

Antibacterial Properties

The compound has shown antibacterial activity against several strains of bacteria. For instance, derivatives of benzofuran have been synthesized and tested for their efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating potent antibacterial effects . The presence of hydroxyl groups in related compounds has been linked to increased antibacterial activity, suggesting that structural modifications can enhance efficacy.

Antioxidant Activity

Benzofuran derivatives are also recognized for their antioxidant properties. The ability to scavenge free radicals contributes to their potential in preventing oxidative stress-related diseases. Studies have demonstrated that these compounds can effectively reduce oxidative damage in cellular systems, thereby offering protective effects against various pathologies .

Antiviral Effects

Emerging research suggests that benzofuran compounds may possess antiviral properties. Preliminary studies indicate that this compound could inhibit viral replication through interference with viral entry mechanisms or replication processes within host cells.

The biological activities of this compound can be attributed to several mechanisms:

- Interaction with Cellular Targets : Benzofuran derivatives interact with specific cellular targets, leading to alterations in signaling pathways and cellular processes.

- Inhibition of Enzymatic Activity : These compounds may inhibit key enzymes involved in cancer progression or bacterial metabolism.

- Induction of Apoptosis : Evidence suggests that some benzofurans can trigger apoptotic pathways in cancer cells, promoting cell death through intrinsic or extrinsic mechanisms .

Comparative Analysis

To better understand the uniqueness of this compound among related compounds, a comparison table is presented below:

| Compound Name | Antitumor Activity | Antibacterial Activity | Antioxidant Activity | Notable Features |

|---|---|---|---|---|

| This compound | High | Moderate | High | Methyl groups enhance stability |

| 1-Benzofuran-2-carbaldehyde | Moderate | Low | Moderate | Lacks methyl substitutions |

| 2-Benzofurancarboxaldehyde | Low | High | Low | Different functional groups |

Case Studies

Several case studies have investigated the biological activities of benzofuran derivatives:

- Case Study on Anticancer Properties : A recent study evaluated the antiproliferative effects of various benzofuran derivatives on human cancer cell lines. Results indicated that compounds with methyl substitutions exhibited significantly higher potency compared to their unsubstituted counterparts .

- Antimicrobial Efficacy Assessment : Another investigation focused on synthesizing and testing new benzofuran derivatives against M. tuberculosis. Compounds were found to have MIC values as low as 2 μg/mL, highlighting their potential as therapeutic agents against resistant strains .

常见问题

Q. What are the recommended synthetic routes for 3,6-Dimethyl-1-benzofuran-2-carbaldehyde in academic laboratories?

- Methodological Answer : A common approach involves benzofuran core functionalization via [3,3]-sigmatropic rearrangement and subsequent oxidation. For example, cascade reactions using substituted phenols can generate the benzofuran backbone, followed by regioselective dimethylation and aldehyde introduction via controlled oxidation (e.g., KMnO₄ or CrO₃) . Key steps include:

- Step 1 : Base-mediated cyclization of 2-hydroxyacetophenone derivatives to form the benzofuran ring.

- Step 2 : Friedel-Crafts alkylation for methyl group introduction at positions 3 and 6.

- Step 3 : Oxidation of a methyl group to the aldehyde using mild oxidizing agents to avoid over-oxidation .

Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm substituent positions and regiochemistry. For instance, aldehyde protons resonate at ~10 ppm, while methyl groups appear as singlets in the 2.3–2.6 ppm range .

- IR Spectroscopy : A strong C=O stretch (~1680 cm) and aromatic C-H stretches (~3050 cm) validate the aldehyde and benzofuran moieties .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 189.1) and fragmentation patterns .

- X-ray Crystallography : Resolves ambiguities in stereochemistry; SHELX software is widely used for refinement .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps (e.g., aldehyde oxidation) .

- Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal. Avoid aqueous release due to potential environmental toxicity .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound using [3,3]-sigmatropic rearrangements?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) to enhance sigmatropic rearrangement efficiency. Evidence suggests 10–15 mol% catalyst loading improves yields by 20–30% .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing side reactions.

- Temperature Control : Maintain 50–60°C during aldehyde formation to prevent retro-aldol decomposition .

- In-line Monitoring : Use HPLC or TLC to track reaction progress and terminate before byproduct formation .

Q. How should researchers resolve contradictions between experimental and computational spectroscopic data?

- Methodological Answer :

- Data Cross-Validation : Compare experimental NMR/IR with density functional theory (DFT)-predicted spectra (e.g., using Gaussian or ORCA). Discrepancies in chemical shifts may indicate crystal packing effects or solvent interactions .

- Dynamic Effects : Account for conformational flexibility via molecular dynamics simulations if static DFT models fail .

- Experimental Replication : Repeat measurements under varied conditions (e.g., solvent, temperature) to identify artifacts .

Q. What computational strategies predict the electronic properties of this compound for drug discovery?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess reactivity. The aldehyde group’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilicity .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). The benzofuran scaffold shows affinity for hydrophobic binding pockets .

- QSAR Modeling : Correlate substituent effects (e.g., methyl groups) with bioactivity using partial least squares regression .

Q. How can crystallographic data address ambiguities in the compound’s structure?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets. SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks .

- Twinned Data Handling : For non-merohedral twinning, employ SHELXD to deconvolute overlapping reflections .

- Validation Tools : Check R-factors and CCDC deposition (e.g., CCDC 1505246) to ensure structural accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。